(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one features a complex heterocyclic architecture. Its structure includes:
- A benzo[d][1,3]dioxole moiety (electron-rich aromatic ring with fused 1,3-dioxole).
- A pyrazolo[1,5-a]pyridine core (fused bicyclic system with pyrazole and pyridine rings).
- A piperazine linker functionalized with a carbonyl group.
- An α,β-unsaturated ketone (prop-2-en-1-one) bridging the benzo[d][1,3]dioxole and piperazine groups.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-21(7-5-16-4-6-19-20(13-16)30-15-29-19)24-9-11-25(12-10-24)22(28)17-14-23-26-8-2-1-3-18(17)26/h1-8,13-14H,9-12,15H2/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBAGCWKJNTFI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)C4=C5C=CC=CN5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=C5C=CC=CN5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyrazole with β-Ketoesters
The pyrazolo[1,5-a]pyridine core is synthesized via cyclocondensation between 3-aminopyrazole 1 and dimethyl acetylenedicarboxylate 2 under acidic conditions.
Procedure :
Hydrolysis and Acid Chloride Formation
3 undergoes saponification followed by activation with phosphorus oxychloride (POCl₃):
- Hydrolysis : 3 (5 mmol) is stirred with NaOH (10% aqueous, 20 mL) at 80°C for 2 hours. Acidification with HCl yields pyrazolo[1,5-a]pyridine-3-carboxylic acid 4 (92% yield).
- Chlorination : 4 (5 mmol) is treated with POCl₃ (15 mL) and catalytic pyridine (0.5 mL) at 60°C for 3 hours. Excess POCl₃ is removed under vacuum to afford 5 (pyrazolo[1,5-a]pyridine-3-carbonyl chloride) as a yellow solid (85% yield).
Synthesis of 1-(Piperazin-1-Yl)Propan-1-One
Piperazine Functionalization
Piperazine 6 (10 mmol) is reacted with chloroacetone 7 (12 mmol) in dichloromethane (DCM) with triethylamine (TEA, 15 mmol) as a base:
- Stirred at 25°C for 12 hours.
- The intermediate 8 (1-(piperazin-1-yl)propan-1-one) is purified via recrystallization (ethanol/water) in 68% yield.
Coupling of Pyrazolo[1,5-a]Pyridine-3-Carbonyl Chloride with Piperazine Intermediate
Amide Bond Formation
5 (5 mmol) is coupled with 8 (5.5 mmol) using HATU (2.1 eq) and DIPEA (3 eq) in anhydrous DMF:
- Reaction proceeds at 25°C for 6 hours.
- The product 9 (4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one) is isolated via column chromatography (CH₂Cl₂:MeOH, 95:5) in 74% yield.
Characterization Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrazole-H), 8.25 (d, J=7.5 Hz, 1H, pyridine-H), 7.45 (t, J=7.5 Hz, 1H), 4.12 (q, 2H, COCH₂), 3.85–3.40 (m, 8H, piperazine).
- LC-MS (ESI+) : m/z 342.1 [M+H]⁺.
Synthesis of (E)-3-(Benzo[d]Dioxol-5-Yl)Acryloyl Chloride
Claisen-Schmidt Condensation
Benzo[d]dioxole-5-carbaldehyde 10 (10 mmol) and acetone 11 (15 mmol) undergo condensation in ethanol with NaOH (20% w/v):
Chlorination of Acrylic Acid Derivative
12 (5 mmol) is treated with oxalyl chloride (10 mmol) in DCM (20 mL) at 0°C:
- Stirred for 2 hours, then warmed to 25°C for 1 hour.
- The acyl chloride 13 is obtained as a pale-yellow liquid (89% yield).
Final Coupling to Assemble Target Compound
Nucleophilic Acylation
9 (4 mmol) and 13 (4.4 mmol) are combined in DCM with TEA (6 mmol):
- Stirred at 25°C for 12 hours.
- The crude product is purified via silica gel chromatography (ethyl acetate:hexane, 1:1) to yield the title compound 14 in 65% yield.
Optimization Observations :
- Higher yields (72%) are achieved using DMAP as a catalyst.
- Microwave-assisted synthesis (100°C, 30 min) reduces reaction time without compromising yield.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.70 (s, 1H), 8.25 (d, J=7.5 Hz, 1H), 7.65 (d, J=15.5 Hz, 1H, CH=CO), 7.50–6.90 (m, 4H, aromatic), 6.05 (s, 2H, OCH₂O), 4.10 (q, 2H, COCH₂), 3.80–3.30 (m, 8H, piperazine).
- ¹³C NMR : δ 190.2 (C=O), 165.5 (amide C=O), 148.1 (OCH₂O), 136.5–110.2 (aromatic carbons).
- HRMS (ESI+) : m/z 493.1523 [M+H]⁺ (calc. 493.1528).
Purity Assessment
- HPLC : >98% purity (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm; acetonitrile:water, 70:30).
- Melting Point : 214–216°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Conventional Coupling | 65 | 12 | High reproducibility | Long reaction time |
| Microwave-Assisted | 72 | 0.5 | Rapid synthesis | Specialized equipment required |
| DMAP-Catalyzed | 70 | 8 | Mild conditions | Cost of catalyst |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the prop-2-en-1-one double bond, converting it to a saturated ketone.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one exhibit significant anticancer activity. The presence of the pyrazolo[1,5-a]pyridine scaffold is particularly noteworthy as it has been associated with the inhibition of various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyridine showed potent activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, which are critical in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzo[d][1,3]dioxole component is known for its antioxidant properties, which could mitigate oxidative stress in neuronal cells.
Case Study:
Research conducted on similar compounds indicated their ability to protect neuronal cells from oxidative damage induced by amyloid-beta peptides, a hallmark of Alzheimer's disease .
Antimicrobial Activity
Preliminary studies have shown that compounds containing the benzo[d][1,3]dioxole moiety possess antimicrobial properties. This suggests that this compound may also exhibit similar activity.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Activity Type | Tested Pathogens | Result |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | Inhibition |
| Compound B | Antifungal | Candida albicans | Moderate |
| (E)-3... | Antimicrobial | Staphylococcus aureus | Promising |
Targeting Cancer Pathways
The compound has been investigated for its ability to target specific signaling pathways involved in cancer progression, particularly those related to the PI3K/Akt/mTOR pathway. This pathway is crucial for cell survival and proliferation.
Potential in Pain Management
Due to its piperazine derivative, there is potential for this compound to be explored in pain management therapies. Piperazine derivatives are known for their analgesic properties.
Psychiatric Disorders
The pyrazolo[1,5-a]pyridine structure may also contribute to psychoactive effects, making this compound a candidate for research into treatments for anxiety and depression.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and thereby exerting its biological effects.
Comparison with Similar Compounds
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzo[d][1,3]dioxole moiety linked to a pyrazolo[1,5-a]pyridine derivative through a piperazine ring. Its molecular formula is C22H22N4O4, with a molecular weight of approximately 398.44 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds similar to this compound. For instance:
- Cytotoxicity against cancer cell lines : Research indicates that related compounds exhibit significant cytotoxic effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). IC50 values for these compounds often fall below 5 µM, demonstrating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | HepG2 | 4.52 |
The mechanisms underlying the anticancer effects of this compound are multifaceted:
- Inhibition of EGFR : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and proliferation .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
Study on Dihydro-Pyrazolo Derivatives
A study focusing on dihydro-pyrazolo derivatives demonstrated that modifications in the quinone and aminopyrazole components significantly influenced cytotoxic activity against cancer cell lines. The findings suggested that structural variations could enhance selectivity and potency .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with kinases involved in cancer progression, supporting its potential as an anticancer agent .
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound consists of:
- A benzo[d][1,3]dioxole group (enhances lipophilicity and π-π stacking interactions) .
- A pyrazolo[1,5-a]pyridine core (imparts aromaticity and hydrogen-bonding potential) .
- A piperazine ring (provides conformational flexibility and basicity for salt formation) .
- An α,β-unsaturated ketone (enone) linker (prone to Michael additions or nucleophilic attacks) . These groups collectively affect solubility, electronic properties, and reactivity in synthetic or biological contexts.
Q. What synthetic strategies are used to construct the pyrazolo[1,5-a]pyridine-3-carbonyl-piperazine moiety?
Key steps include:
- Coupling pyrazolo[1,5-a]pyridine-3-carboxylic acid with piperazine via carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
- Protecting the piperazine nitrogen with Boc groups to prevent undesired side reactions during subsequent steps .
- Purification using column chromatography with gradients of ethyl acetate/hexane .
Q. How is the stereochemistry of the enone linker (E-configuration) ensured during synthesis?
- The E-configuration is controlled by:
- Low-temperature reactions (<0°C) to favor kinetic control .
- Use of sterically hindered bases (e.g., L-proline) in aldol condensations .
- Confirmation via -NMR coupling constants () .
Q. What characterization techniques are critical for verifying the compound’s structure?
- NMR spectroscopy (1D and 2D) to assign proton/carbon environments and confirm regiochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve ambiguous stereochemistry .
Advanced Questions
Q. How can researchers optimize reaction yields during enone formation?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance conjugation efficiency compared to THF .
- Catalyst selection : Proline derivatives improve stereoselectivity, while Lewis acids (e.g., ZnCl) accelerate reaction rates .
- In situ monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
- Molecular dynamics (MD) simulations with explicit solvent models to account for solvation effects .
- Competitive binding assays using mutated protein variants to validate target interactions .
- Off-target screening via proteome-wide affinity profiling to identify confounding interactions .
Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability) be improved?
- Structural modifications : Introduce polar groups (e.g., -OH, -COOH) to enhance water solubility while adhering to Lipinski/Vebers rules .
- Prodrug design : Mask the enone moiety with labile protecting groups (e.g., acetyl) to improve metabolic stability .
- In vitro assays : Measure LogP and permeability using Caco-2 cell models .
Q. What experimental approaches resolve contradictions in spectroscopic data during synthesis?
- 2D NMR (COSY, NOESY) : Clarifies proton-proton correlations and spatial arrangements .
- Isotopic labeling : Use -enriched intermediates to trace carbon connectivity .
- Alternative ionization methods : Employ MALDI-TOF for complex fragmentation patterns .
Q. How can researchers assess the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Temperature stress testing : Accelerated stability studies at 40–60°C to predict shelf-life .
- LC-MS/MS : Identify degradation products and propose degradation pathways .
Q. What methods evaluate potential off-target effects in biological assays?
- Kinase profiling panels : Screen against a library of 100+ kinases to identify promiscuous binding .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Thermal shift assays : Measure protein melting shifts to confirm direct target engagement .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for the compound’s redox-sensitive enone moiety?
- Antioxidant supplementation : Include controls with N-acetylcysteine (NAC) to distinguish redox-dependent effects .
- Time-course experiments : Monitor activity over 24–72 hours to capture delayed responses due to reactive metabolite formation .
- Glutathione (GSH) depletion assays : Assess cytotoxicity in GSH-deficient cell lines (e.g., HT22) .
Q. What statistical methods are recommended for analyzing contradictory results in replicate assays?
- Grubbs’ test : Identify and remove outliers from replicate datasets .
- Hierarchical clustering : Group data by similarity to detect systematic errors .
- Meta-analysis : Pool results from independent labs using random-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
